7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Description
Structural Class and Context within Benzopyran Chemistry
7-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the structural class of chroman-4-ols, also known as 3,4-dihydro-2H-1-benzopyran-4-ols. The core of this molecule is a benzopyran ring system, which consists of a benzene (B151609) ring fused to a pyran ring. psu.edu Specifically, it is a derivative of chroman, where the pyran ring is saturated. ijpsonline.com The nomenclature "3,4-dihydro-2H-1-benzopyran" indicates the saturation of the heterocyclic ring. ijpsonline.com The "-4-ol" suffix and the "7-methyl" prefix denote the presence of a hydroxyl group at the 4th position and a methyl group at the 7th position of the chroman skeleton, respectively.
The benzopyran scaffold is a fundamental component of many naturally occurring compounds, including flavonoids, tocopherols (B72186) (Vitamin E), and coumarins. taylorandfrancis.comstudysmarter.co.uk These natural products exhibit a wide range of biological activities, which has spurred significant interest in the synthesis and study of their synthetic analogs. psu.edu
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H12O2 |
| Synonyms | 7-methylchroman-4-ol |
| Core Scaffold | Chroman |
Significance of Dihydrobenzopyran-4-ol Scaffolds in Research
The dihydrobenzopyran-4-ol scaffold is a key structural motif in medicinal chemistry and drug discovery. The presence of a chiral center at the 4-position, bearing a hydroxyl group, allows for stereospecific interactions with biological targets. This feature, combined with the aromatic benzene ring and the oxygen-containing heterocycle, provides a versatile framework for designing molecules with diverse pharmacological properties.
Research on various substituted dihydrobenzopyran-4-ol derivatives has revealed their potential in several therapeutic areas. For instance, certain chroman-4-ol derivatives have been investigated for their neuroprotective effects. The structural features of the dihydrobenzopyran-4-ol scaffold allow for modifications at various positions, enabling the fine-tuning of their biological activities.
Historical Perspectives and Evolution of Research on this compound and Analogues
The exploration of benzopyran chemistry has a rich history, beginning with the isolation and characterization of naturally occurring flavonoids and coumarins. The synthesis of the parent chroman ring system and its derivatives has been a subject of interest for many decades.
Early research in the 20th century focused on the synthesis of the basic chroman and chromanone structures. A common synthetic route to chroman-4-ols involves the reduction of the corresponding chroman-4-ones. The synthesis of 7-methylchroman-4-one (B99835), a direct precursor to This compound , can be achieved through various methods, including the intramolecular cyclization of appropriately substituted phenols.
While specific historical research focusing solely on This compound is not extensively documented in early literature, the study of its analogues has been more prominent. For example, research on other methylated and hydroxylated chroman-4-ols has contributed to the general understanding of the chemical reactivity and potential applications of this class of compounds. The evolution of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, has been crucial in the definitive characterization of these molecules and their stereochemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3 |
InChI Key |
OUINKWKBLWPYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol
Strategic Retrosynthetic Analysis of the 7-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol Scaffold
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are typically across the ether linkage and the carbon-carbon bond forming the pyran ring.
A common retrosynthetic approach involves a disconnection of the ether bond, leading back to a substituted phenol (B47542) and a suitable three-carbon synthon. This strategy identifies m-cresol (B1676322) as a logical precursor for the 7-methyl substituted benzene (B151609) ring. The remaining portion of the molecule can be derived from various precursors, including α,β-unsaturated aldehydes or ketones, or functionalized propane (B168953) derivatives.
Precursor Synthesis and Functionalization Approaches
The successful synthesis of this compound heavily relies on the efficient preparation of its key precursors.
The primary phenolic precursor for the target molecule is m-cresol (3-methylphenol). This readily available starting material provides the required methyl group at the 7-position of the final benzopyran structure.
The synthesis of highly substituted phenols, in general, can be achieved through various methods, including cycloaddition cascades. oregonstate.edunih.gov For instance, a one-step conversion of hydroxypyrone and nitroalkene starting materials can yield phenols with complete regiochemical control. oregonstate.edunih.gov While not directly applied to the synthesis of the simpler m-cresol, these advanced methods highlight the toolkit available for creating more complex phenolic structures.
The carbonyl precursors can vary depending on the chosen synthetic route. Acrolein or its synthetic equivalents are common choices for introducing the three-carbon chain required to form the pyran ring. Alternatively, reactions involving propargylic aryl ethers can be employed, where the alkyne functionality is later transformed into the desired carbonyl or alcohol. nih.gov
Gamma-lactones serve as versatile building blocks in organic synthesis and can be employed as precursors to the dihydropyran ring system. organic-chemistry.org The synthesis of γ-lactones can be achieved through various methods, including the oxidation of diols or the cyclization of γ-keto carboxylic acids. nih.govrsc.org
For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral multicyclic γ-lactones with high yields and excellent stereoselectivity. rsc.org Another approach involves the photocatalytic synthesis of γ-lactones, which offers a mild and reproducible method. organic-chemistry.org These lactones can then be further manipulated, for example, through reduction and subsequent cyclization, to form the desired 3,4-dihydro-2H-1-benzopyran-4-ol scaffold.
| Lactone Synthesis Method | Catalyst/Reagent | Key Features | Reference |
| Asymmetric Transfer Hydrogenation | Ruthenium complex | High yield, excellent diastereo- and enantioselectivity | rsc.org |
| Photocatalysis | Ru(bpy)3Cl2 | Mild and reproducible | organic-chemistry.org |
| Oxidation of Diols | Horse Liver Alcohol Dehydrogenase (HLADH) | Biocatalytic, can be coupled with an artificial flavin system | nih.gov |
Cyclization Strategies for the 3,4-Dihydro-2H-1-benzopyran Ring System
The crucial step in the synthesis of this compound is the formation of the dihydropyran ring. This is typically achieved through either acid-catalyzed or base-mediated cyclization reactions.
Acid-catalyzed cyclization is a widely used method for the synthesis of benzopyran derivatives. arabjchem.org This can involve the reaction of a phenol with an α,β-unsaturated aldehyde or ketone in the presence of a Brønsted or Lewis acid. The mechanism generally proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. nih.gov
For example, the reaction of isoprenol with an aldehyde in the presence of (+)- or (-)-camphor (B167293) sulfonic acid can yield chirally enriched tetrahydropyran-4-ol derivatives. google.com Similarly, lactic acid has been demonstrated as an eco-friendly and efficient catalyst for the synthesis of 4H-benzo[b]pyrans. iau.ir The use of natural acids, such as those found in citrus juice, has also been reported for the synthesis of substituted 2H-1-benzopyran-2-ones, showcasing a green chemistry approach. arabjchem.org
| Acid Catalyst | Reactants | Product Type | Reference |
| Camphor Sulfonic Acid | Homoallylic alcohol, Aldehyde | Tetrahydropyran-4-ol | google.com |
| Lactic Acid | Aromatic aldehyde, Malononitrile (B47326), Dimedone | 4H-benzo[b]pyran | iau.ir |
| Natural Acids (e.g., Citric Acid) | Substituted phenol, Methyl acetoacetate | 2H-1-benzopyran-2-one | arabjchem.org |
Base-mediated cyclization provides an alternative route to the 3,4-dihydro-2H-1-benzopyran ring system. These reactions often involve the intramolecular cyclization of a suitably functionalized precursor. For instance, a one-pot reaction of 2-chlororesorcinol (B1584398) with malononitrile in the presence of aldehydes or ketones can lead to substituted benzopyran derivatives. psu.edu Subsequent reactions can then be used to modify the initial product. psu.edu
Another strategy involves the use of a strong base like sodium ethoxide to effect cyclization. psu.edu For example, a substituted aminopyrazole derivative can be cyclized in the presence of sodium ethoxide to yield a pyrimidochromene. psu.edu While these examples lead to more complex fused systems, the underlying principle of base-mediated ring closure is applicable to the synthesis of simpler benzopyrans as well.
Metal-Catalyzed Annulation Reactions
Metal-catalyzed annulation, or ring-forming, reactions provide powerful and convergent pathways to the benzopyran core. A prominent strategy involves the [4+2] cycloaddition (Diels-Alder type reaction) between an ortho-quinone methide (o-QM), generated in situ from a phenol derivative, and an alkene. For the synthesis of this compound, this approach would commence with a suitable derivative of 4-methylphenol.
The reaction is typically initiated by the dehydration of a 2-(hydroxymethyl)phenol or a related precursor, facilitated by a Lewis or Brønsted acid, to generate the highly reactive o-QM intermediate. A transition metal catalyst then coordinates the reactants, activating them and controlling the stereochemical outcome of the cycloaddition. Various metal catalysts, including those based on copper, rhodium, palladium, and scandium, have been employed to facilitate this transformation, often leading to high yields and diastereoselectivity. The subsequent reduction of the resulting chromene or functional group manipulation at the C-4 position yields the target alcohol.
Table 1: Representative Metal Catalysts in Benzopyran Synthesis via Annulation
| Catalyst System | Dienophile Example | Typical Conditions | Key Feature |
|---|---|---|---|
| Cu(OTf)₂ / Chiral Ligand | Styrenes | Toluene, 25-60 °C | Catalyzes asymmetric [4+2] cycloadditions. |
| Pd(OAc)₂ / PPh₃ | Allenes | Dioxane, 80-100 °C | Facilitates annulation with allene (B1206475) substrates. |
| Sc(OTf)₃ | Vinyl ethers | CH₂Cl₂, 0 °C to rt | Strong Lewis acid activation of the o-QM precursor. |
Oxidative Cyclization Pathways
Oxidative cyclization offers an alternative route, typically involving the intramolecular ring closure of a pre-functionalized phenolic precursor. A common substrate for this strategy is a 2-allyl-4-methylphenol (B1664044) or a related derivative with an unsaturated side chain at the ortho-position to the hydroxyl group.
The reaction is promoted by an oxidizing agent, which can range from stoichiometric metallic oxidants to catalytic systems using molecular oxygen as the terminal oxidant. Palladium-catalyzed Wacker-type cyclizations are particularly prevalent. In this process, a Pd(II) catalyst activates the alkene in the side chain for intramolecular nucleophilic attack by the phenolic oxygen. This forms the heterocyclic ring and, depending on the specific pathway and workup, can directly install the hydroxyl group at the C-4 position or form a chromene that is subsequently hydrated. Other oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or hypervalent iodine reagents can also effect such cyclizations.
Regioselective Hydroxylation and Derivatization at C-4 Position
The most direct and widely used method for introducing the hydroxyl group at the C-4 position of the benzopyran ring is the regioselective reduction of the corresponding C-4 ketone, 7-methyl-3,4-dihydro-2H-1-benzopyran-4-one (7-methylchroman-4-one).
The synthesis of the chroman-4-one precursor is itself a key step, commonly achieved by reacting 4-methylphenol with an α,β-unsaturated acid (like acrylic acid) or its ester, often under acidic conditions (e.g., polyphosphoric acid or Eaton's reagent) that facilitate an initial Michael addition followed by an intramolecular Friedel-Crafts acylation.
Once the 7-methylchroman-4-one (B99835) is obtained, the carbonyl group is reduced to the secondary alcohol using a variety of hydride-based reducing agents. The choice of reagent can influence the reaction's safety, cost, and stereochemical outcome in chiral syntheses.
Table 2: Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 0 °C to rt | Common, inexpensive, and safe. Produces a racemic mixture unless a chiral director is used. |
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to rt | More powerful than NaBH₄; requires anhydrous conditions and careful handling. |
Following the successful hydroxylation, the C-4 hydroxyl group can be readily modified through various derivatization reactions. Standard protocols for O-alkylation (e.g., using an alkyl halide with a base like sodium hydride) or O-acylation (e.g., using an acid chloride or anhydride (B1165640) with a base like pyridine (B92270) or triethylamine) can be employed to generate a diverse library of ethers and esters for further study.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound
As the C-4 position is a stereocenter, controlling its absolute configuration is critical for applications in pharmaceutical development. Several advanced strategies are employed to synthesize specific enantiomeric and diastereomeric forms of the target molecule.
Asymmetric Catalysis in Benzopyran-4-ol Synthesis
Asymmetric catalysis provides an elegant method for establishing the C-4 stereocenter with high enantioselectivity. The most common approach is the asymmetric reduction of the prochiral 7-methylchroman-4-one. Catalytic systems such as Corey-Bakshi-Shibata (CBS) reagents (oxazaborolidines) or Noyori-type ruthenium-chiral diamine complexes are highly effective. These catalysts create a chiral environment around the ketone, forcing the hydride to be delivered to one face of the carbonyl group preferentially, leading to one enantiomer of the alcohol in high excess.
Alternatively, asymmetric organocatalysis can be used to construct the chiral ring system from acyclic precursors. wikipedia.orgnih.gov For instance, a domino oxa-Michael/aldol (B89426) condensation between a salicylaldehyde (B1680747) derivative (e.g., 2-hydroxy-4-methylbenzaldehyde) and an α,β-unsaturated aldehyde can be catalyzed by a chiral secondary amine (like a prolinol derivative) to produce a chiral chromene, which can then be reduced to the target alcohol. wikipedia.org Chiral phosphoric acids have also emerged as powerful catalysts for related asymmetric cyclizations. nih.gov
Chiral Auxiliary-Mediated Approaches
In a chiral auxiliary-based synthesis, a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.orgnih.gov For the synthesis of this compound, one could envision a strategy where an achiral precursor is coupled to a chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephenamine. nih.govnih.gov
For example, a propionyl group attached to an Evans auxiliary could undergo a diastereoselective aldol reaction with 2-hydroxy-4-methylbenzaldehyde. The stereochemistry of the reaction is controlled by the chiral auxiliary, which blocks one face of the enolate. The resulting aldol product can then be induced to cyclize, and subsequent removal of the auxiliary under mild hydrolytic conditions affords the enantiomerically enriched target molecule. nih.gov This method is robust and predictable, though it requires additional steps for attaching and removing the auxiliary. wikipedia.orgnih.gov
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Class | Typical Application | Cleavage Method |
|---|---|---|---|
| Evans Auxiliaries | Oxazolidinones | Aldol reactions, Alkylations | LiOH/H₂O₂, LiBH₄ |
| Pseudoephedrine/Pseudoephenamine | Amino alcohols | Alkylations | Acid/Base Hydrolysis |
| Camphorsultam | Sultams | Michael additions, Diels-Alder | LiAlH₄, Hydrolysis |
Enzyme-Mediated Biotransformations
Biocatalysis offers a highly selective and environmentally benign approach to producing enantiopure compounds under mild reaction conditions. nih.gov Two primary enzymatic strategies are applicable for the synthesis of chiral this compound:
Asymmetric Reduction of Ketones: A wide range of ketoreductase (KRED) enzymes, often sourced from yeast or genetically engineered microorganisms like E. coli, can reduce the prochiral 7-methylchroman-4-one to a single enantiomer of the alcohol with exceptional selectivity (>99% enantiomeric excess). By selecting the appropriate enzyme—one that follows either Prelog's or anti-Prelog's rule—either the (R)- or (S)-enantiomer can be produced.
Kinetic Resolution of Racemates: In this method, a racemic mixture of the alcohol is treated with an enzyme, typically a lipase (B570770), in the presence of an acyl donor (e.g., vinyl acetate). The lipase will selectively acylate one enantiomer much faster than the other. The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiopure alcohol from the acylated enantiomer.
These biocatalytic methods are increasingly employed in industrial settings due to their high efficiency, selectivity, and sustainability. nih.govnih.gov
Chiral Resolution Techniques for this compound
The separation of enantiomers of chiral compounds is a critical step for stereospecific studies. For derivatives of 3,4-dihydro-2H-1-benzopyran-4-ol, which possesses a chiral center at the C4 position, chiral resolution is paramount. While specific studies on this compound are not extensively documented in publicly available literature, established methods for similar structures, such as chiral High-Performance Liquid Chromatography (HPLC), are highly applicable.
Chiral HPLC has proven effective for the resolution of analogous compounds. For instance, the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ((+/-) IDRA21) were successfully separated using HPLC with a chiral stationary phase (CSP). nih.gov Similarly, the enantiomers of 4-nitropropranolol and 7-nitropropranolol have been resolved using chiral HPLC, achieving high yields and excellent enantiopurity. mdpi.comresearchgate.net These separations often employ polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives, under both normal- and reversed-phase conditions. nih.govmdpi.com
The selection of the mobile phase is crucial for achieving baseline separation. A common mobile phase for normal-phase chromatography consists of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol). nih.gov For reversed-phase conditions, a mixture of water and acetonitrile (B52724) is often employed. nih.gov The efficiency of the separation is quantified by the resolution factor (R\s), with a value greater than 1.5 indicating baseline separation. nih.gov
Table 1: Potential Chiral HPLC Parameters for Resolution of this compound Enantiomers (based on analogous compounds)
| Parameter | Description | Example from Literature |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP) | Cellulose tris-3,5-dimethylphenylcarbamate (e.g., Chiralcel OD) nih.gov |
| Mobile Phase (Normal) | n-Hexane / 2-Propanol | 70:30 (v/v) nih.gov |
| Mobile Phase (Reversed) | Water / Acetonitrile | 60:40 (v/v) nih.gov |
| Detection | UV/Visible Detector | 254 nm and 280 nm mdpi.com |
Following analytical-scale separation, the methodology can be adapted to a semi-preparative scale to isolate larger quantities of the individual enantiomers for further characterization and study. nih.gov
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable processes. acs.orgyoutube.com This involves the careful selection of solvents and reagents, the development of efficient catalysts, and the design of atom-economical reaction pathways.
Eco-Friendly Solvents and Reagents
The choice of solvents and reagents plays a significant role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents, such as water or ethanol, and renewable feedstocks. youtube.comessentialchemicalindustry.orgyoutube.com In the synthesis of related chromene and coumarin (B35378) structures, reactions have been successfully carried out in ethanol, which is a bio-based and less toxic solvent. kchem.orgsathyabama.ac.in The use of renewable starting materials, often derived from agricultural products or waste, is another key aspect of this principle. youtube.com
Catalyst Development for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste compared to stoichiometric reactions. acs.orgnano-ntp.com For the synthesis of chromanol structures, significant progress has been made in developing sustainable catalysts.
Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. A notable example is the use of AlPMo12O40 supported on mesoporous carbon (AlPMo/C) for the synthesis of chromanols. conicet.gov.arconicet.gov.ar This solid acid catalyst demonstrates high activity and selectivity, with the supported catalyst showing superior performance compared to the unsupported salt. conicet.gov.arconicet.gov.ar The method of catalyst preparation, such as the pore-filling (ilp) technique, has been shown to improve the dispersion of the salt on the support, leading to higher conversion rates. conicet.gov.arconicet.gov.ar
Table 2: Performance of AlPMo/C Catalyst in Chromanol Synthesis
| Catalyst | Conversion (%) (5h) | Conversion (%) (7h) |
|---|
Data sourced from studies on a related chromanol synthesis. conicet.gov.arconicet.gov.ar
The development of catalysts from earth-abundant and non-toxic metals is another key area of research in sustainable synthesis. mpg.de Furthermore, biocatalysts, such as enzymes, offer high selectivity under mild conditions, often eliminating the need for protecting groups and reducing waste. acs.orgnano-ntp.com
One-Pot and Multicomponent Reaction Strategies
The synthesis of chromene derivatives, the structural class to which this compound belongs, has been achieved through multicomponent reactions. For instance, the one-pot synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes has been reported from the condensation of malononitrile, an aldehyde, and resorcinol (B1680541) using L-proline as a biocatalyst. kchem.org Such strategies are highly desirable as they streamline the synthetic process and enhance atom economy. frontiersin.org The development of one-pot cascade reactions, such as C-H oxidation followed by cyclization, also provides an efficient route to dihydrocoumarin (B191007) derivatives. nih.gov
Scalable Synthesis and Process Optimization for Research-Scale Production
The transition from a laboratory-scale synthesis to a scalable process for research-scale production requires careful optimization of reaction conditions. For the synthesis of this compound, key considerations include catalyst efficiency, reaction time, and product purification.
The use of highly active and recyclable catalysts, such as the aforementioned AlPMo/C, is crucial for scalability. conicet.gov.arconicet.gov.ar Achieving high conversion rates, such as the 99% conversion observed in 7 hours with the 30% AlPMo/C catalyst, is a significant step towards an efficient process. conicet.gov.arconicet.gov.ar Further optimization can be achieved through techniques such as microwave-assisted heating, which has been shown to reduce reaction times and increase selectivity in chromanol synthesis. conicet.gov.arconicet.gov.ar
For the isolation of enantiomerically pure this compound, the development of a semi-preparative HPLC method is a key step for producing research quantities of the individual stereoisomers. nih.gov This allows for the investigation of the specific biological activities of each enantiomer.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ((+/-) IDRA21) |
| 4-nitropropranolol |
| 7-nitropropranolol |
| n-hexane |
| 2-propanol |
| water |
| acetonitrile |
| cellulose tris-3,5-dimethylphenylcarbamate |
| ethanol |
| AlPMo12O40 |
| carbon |
| 2-amino-3-cyano-7-hydroxy-4H-chromenes |
| malononitrile |
| resorcinol |
| L-proline |
Chemical Transformations and Reactivity of 7 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol
Reactions at the C-4 Hydroxyl Group
The secondary alcohol at the C-4 position is a key site for chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Chroman-4-one Derivatives
The oxidation of the C-4 hydroxyl group in 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol affords the corresponding 7-methylchroman-4-one (B99835). This transformation is a common and crucial step in the synthesis of various chroman-4-one derivatives, which are important intermediates in medicinal chemistry. Various oxidizing agents can be employed for this purpose. For instance, chromic acid, generated from sodium dichromate and sulfuric acid in a suitable solvent like ethyl ether, has been effectively used for the oxidation of similar chromanol derivatives to their corresponding chromanones. arkat-usa.org Other common oxidizing agents for converting secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions.
The general reaction is as follows:
General Oxidation of this compound
| Reactant | Reagent | Product |
| This compound | Oxidizing Agent (e.g., Chromic Acid, PCC) | 7-Methylchroman-4-one |
Reduction Reactions to Dihydrobenzopyrans
Reduction of the C-4 hydroxyl group leads to the formation of the corresponding 7-methyl-3,4-dihydro-2H-1-benzopyran. This dehydroxylation can be achieved through a two-step process involving activation of the hydroxyl group followed by reduction. A common method involves the conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). A direct dehydroxylation can also be carried out using triethylsilane in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). acs.org
General Reduction of this compound
| Reactant | Reagent | Product |
| This compound | 1. TsCl, Pyridine (B92270); 2. LiAlH₄ or Et₃SiH, BF₃·Et₂O | 7-Methyl-3,4-dihydro-2H-1-benzopyran |
Esterification and Etherification Reactions
The C-4 hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) in the presence of an acid catalyst or a base. chemguide.co.ukyoutube.com This reaction is a straightforward method to introduce a wide range of ester functionalities at the C-4 position. The reaction is typically carried out by heating the alcohol with the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.ukyoutube.com
Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. libretexts.org
Esterification and Etherification of this compound
| Reaction | Reactant | Reagent | Product |
| Esterification | This compound | R-COOH, H⁺ or R-COCl, Pyridine | 7-Methyl-3,4-dihydro-2H-1-benzopyran-4-yl ester |
| Etherification | This compound | 1. NaH; 2. R-X | 4-Alkoxy-7-methyl-3,4-dihydro-2H-1-benzopyran |
Nucleophilic Substitution Reactions at C-4
The hydroxyl group at C-4 can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. libretexts.org Protonation of the hydroxyl group under acidic conditions allows for its displacement by nucleophiles. libretexts.org For instance, treatment with a hydrogen halide (HX) can convert the alcohol to the corresponding 4-halochroman. libretexts.org The reaction with primary alcohols typically proceeds via an Sₙ2 mechanism, while for secondary and tertiary alcohols, an Sₙ1 mechanism involving a carbocation intermediate is more likely. libretexts.org The activation of the alcohol can also be achieved using reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH). nih.govresearchgate.netnih.gov
Nucleophilic Substitution at C-4
| Reactant | Reagent | Intermediate/Product |
| This compound | HX (e.g., HBr) | 4-Bromo-7-methyl-3,4-dihydro-2H-1-benzopyran |
| This compound | TsCl, Pyridine | 7-Methyl-3,4-dihydro-2H-1-benzopyran-4-yl tosylate |
Reactivity of the Dihydropyran Ring System
The dihydropyran ring of this compound also possesses sites of reactivity, although these are generally less reactive than the C-4 hydroxyl group.
Electrophilic and Nucleophilic Additions
While the aromatic ring is the primary site for electrophilic aromatic substitution, the dihydropyran ring itself is generally resistant to electrophilic addition due to the deactivating effect of the adjacent aromatic ring and the ether oxygen. However, under forcing conditions, reactions typical of alkenes might be possible if the dihydropyran ring were to undergo dehydration to form a chromene. Electrophilic addition reactions typically involve the attack of an electrophile on a double or triple bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.comlumenlearning.comyoutube.com
Nucleophilic addition reactions are characteristic of carbonyl groups. wikipedia.orglibretexts.orgyoutube.comlibretexts.orgyoutube.com In the context of this compound, nucleophilic addition would primarily be relevant to its oxidation product, 7-methylchroman-4-one. The carbonyl carbon of the chromanone is electrophilic and susceptible to attack by nucleophiles. libretexts.org
It is important to note that the dihydropyran ring in chroman derivatives exists in a half-chair conformation, and the stereochemistry of this ring can influence the outcome of reactions. mdpi.com
Ring-Opening and Ring-Expansion Reactions
The strained heterocyclic ring of this compound can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of different carbocyclic and heterocyclic scaffolds.
Ring-opening reactions of similar dihydropyran systems have been documented. For instance, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) leads to the opening of the dihydropyran ring. chim.it While this specific example involves a different substitution pattern, it highlights the potential for nucleophilic attack to induce ring cleavage in the dihydropyran system. In the case of this compound, acidic or basic conditions that facilitate the departure of the hydroxyl group as a leaving group could potentially lead to a ring-opened product.
Ring-expansion reactions, while less common, can be a valuable synthetic tool. For example, the treatment of thiochroman-4-one, an analog of chroman-4-one, with ethyl diazo(lithio)acetate results in a ring expansion to a tetrahydrobenzothiepin derivative. rsc.org A similar strategy could potentially be applied to derivatives of this compound, where the C-4 hydroxyl group is first oxidized to a ketone. The subsequent reaction with a suitable reagent could then induce the expansion of the six-membered dihydropyran ring to a seven-membered ring system.
A notable transformation involving the chromone (B188151) scaffold, which is structurally related to the title compound, is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov The reaction of 3-iodochromone with primary amines can lead to chroman-2,4-diones through a palladium-catalyzed intramolecular aryloxycarbonylation that proceeds via a ring-opening and ring-closing sequence. nih.gov This demonstrates the dynamic nature of the benzopyran ring system and its susceptibility to rearrangement under catalytic conditions.
| Reaction Type | Analogous Substrate | Reagents | Product Type | Reference |
| Ring Opening | 3,4-Dihydropyran-5-carbaldehyde | Ammonia | 3-Amino-2-(3-hydroxypropyl)acrolein | chim.it |
| Ring Expansion | Thiochroman-4-one | Ethyl diazo(lithio)acetate | Tetrahydrobenzothiepin derivative | rsc.org |
| ANRORC | 3-Iodochromone | Primary amines, Pd catalyst | Chroman-2,4-dione | nih.gov |
Reactions Involving the Methyl Group at C-7
The methyl group at the C-7 position is a key site for introducing further structural diversity into the this compound scaffold. Its benzylic nature makes it amenable to various functionalization reactions.
The functionalization of methyl groups on heterocyclic and aromatic rings is a well-established field in organic synthesis. nih.gov For instance, the methyl group of 2-picoline can be metalated and then reacted with various electrophiles to introduce new functional groups. nih.gov A similar approach could be envisioned for the 7-methyl group of our target compound. Deprotonation with a strong base, such as an organolithium reagent, would generate a benzylic carbanion. This nucleophilic species could then be trapped with a range of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to yield more complex derivatives.
The benzylic C-H bonds of the 7-methyl group are susceptible to radical halogenation. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light) would likely lead to the formation of the corresponding 7-(halomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol.
These halogenated intermediates are versatile synthetic handles. They can undergo nucleophilic substitution reactions with a wide array of nucleophiles, including cyanides, azides, and alkoxides, to introduce diverse functionalities. Furthermore, they can be converted into organometallic reagents, such as Grignard or organolithium reagents, which can then be used to form new carbon-carbon bonds.
| Reaction Type | Reagents | Potential Product |
| Metalation and Alkylation | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., CH3I) | 7-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 7-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol |
| Nucleophilic Substitution | KCN | 7-(Cyanomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol |
Aromatic Ring Functionalization and Electrophilic Aromatic Substitution
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the C-7 methyl group and the ether oxygen of the pyran ring. wikipedia.org Both of these substituents are ortho, para-directing. wikipedia.org
The interplay of these two directing groups will determine the regioselectivity of electrophilic attack. The ether oxygen is generally a stronger activating group than an alkyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the ether oxygen, which are C-8 and C-6, respectively. The C-7 methyl group will further reinforce the activation of the C-6 and C-8 positions.
Common electrophilic aromatic substitution reactions that could be applied to this system include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of 6-nitro- and 8-nitro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would introduce a halogen atom at the C-6 and/or C-8 position. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the aromatic ring, again favoring the C-6 and C-8 positions. masterorganicchemistry.com
| Reaction | Reagents | Expected Major Products | Reference |
| Nitration | HNO3, H2SO4 | 6-Nitro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and 8-Nitro-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | wikipedia.org |
| Bromination | Br2, FeBr3 | 6-Bromo-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and 8-Bromo-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | wikipedia.org |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 6-Acetyl-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and 8-Acetyl-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | masterorganicchemistry.com |
Catalytic Transformations of this compound
Catalytic methods offer efficient and selective routes for transforming this compound. The hydroxyl group at C-4 is a prime target for such transformations.
For instance, the reduction of the corresponding ketone, 7-methylchroman-4-one, using catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd, Pt, or Ni) or transfer hydrogenation would yield this compound. The stereochemistry of the resulting alcohol can often be controlled by the choice of catalyst and reaction conditions.
Dehydration of the C-4 hydroxyl group can be achieved using an acid catalyst to furnish 7-methyl-2H-1-benzopyran. This elimination reaction restores aromaticity to the heterocyclic ring, providing a driving force for the transformation.
Furthermore, catalytic oxidation of the secondary alcohol at C-4 would provide the corresponding ketone, 7-methylchroman-4-one. A variety of catalytic systems, such as those based on ruthenium or chromium, can be employed for this purpose. This ketone is a valuable intermediate for further synthetic elaborations.
Cascade radical annulation reactions of related 2-(allyloxy)arylaldehydes have been used to synthesize chroman-4-one derivatives, highlighting the power of catalytic radical processes in building this heterocyclic core. nih.gov
| Transformation | Catalyst/Reagents | Product | Reference |
| Catalytic Hydrogenation (of ketone) | H2, Pd/C | This compound | acs.org |
| Catalytic Dehydration | Acid catalyst (e.g., H2SO4) | 7-Methyl-2H-1-benzopyran | - |
| Catalytic Oxidation | Ru-based catalyst | 7-Methylchroman-4-one | - |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-resolution 1D NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, would serve as the foundational analysis for 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.
¹H NMR Spectroscopy: A ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would provide insight into the electronic environment of the protons. For instance, aromatic protons on the benzopyran ring would resonate at a higher chemical shift compared to the aliphatic protons of the dihydropyran ring. The integration of these signals would correspond to the number of protons each represents. Furthermore, spin-spin coupling between adjacent protons would result in signal splitting (multiplicity), which is crucial for determining the connectivity of the protons in the molecular framework.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, or attached to a heteroatom). For example, the carbon atom bonded to the hydroxyl group (C4) would exhibit a characteristic chemical shift.
While specific, experimentally derived data tables for this compound are not available in the reviewed literature, a hypothetical data table based on spectral predictions for a similar compound, 7-hydroxy-4-methyl-chromen-2-one, is presented below to illustrate the type of information that would be obtained.
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| CH₃ | 2.36 | s | 18.5 |
| C3-H | 6.12 | s | 112.5 |
| C5-H | 7.58 | d | 126.5 |
| C6-H | 6.79 | dd | 113.0 |
| C8-H | 6.70 | d | 102.0 |
| OH | 10.52 | s | - |
| C2 | - | - | 160.5 |
| C4 | - | - | 154.0 |
| C4a | - | - | 112.0 |
| C7 | - | - | 161.0 |
| C8a | - | - | 155.0 |
| Note: This is illustrative data for a related compound and not experimental data for this compound. |
To establish the complete structural and stereochemical assignment of this compound, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the aliphatic ring and on the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in connecting the different fragments of the molecule, such as linking the methyl group to its position on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This is particularly important for determining the stereochemistry at the C4 position by observing correlations between the proton at C4 and other nearby protons.
The magnitude of the coupling constants (J-values) between protons on the dihydropyran ring can provide valuable information about the dihedral angles between these protons. This, in turn, allows for the determination of the preferred conformation of the six-membered ring (e.g., chair, boat, or twist-boat). A detailed analysis of these coupling constants would elucidate the three-dimensional structure of the molecule in solution.
Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as conformational changes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to study the interchange between different conformations of the dihydropyran ring. nih.gov If the rate of interchange is within the NMR timescale, changes in the appearance of the spectra can be observed, allowing for the determination of the energy barriers associated with these conformational changes. nih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This would confirm the molecular formula to be C₁₀H₁₂O₂.
In addition to the molecular ion peak, the mass spectrum would likely show characteristic fragmentation patterns. The analysis of these fragments would provide further corroboration of the proposed structure. For instance, the loss of a water molecule (H₂O) from the molecular ion would be an expected fragmentation pathway due to the presence of the hydroxyl group.
While no specific HRMS data for this compound is available, the table below illustrates how such data would be presented.
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 179.0759 | Data not available | C₁₀H₁₃O₂ |
| [M+Na]⁺ | 201.0578 | Data not available | C₁₀H₁₂O₂Na |
| [M-H₂O+H]⁺ | 161.0653 | Data not available | C₁₀H₁₁O |
| Note: This table is for illustrative purposes only, as experimental data is not available in the reviewed literature. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
No specific GC-MS studies detailing the purity analysis or identification of volatile impurities for this compound were found in the public domain.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental IR spectra, including tables of characteristic absorption bands and their corresponding functional group assignments for this compound, are not available in the reviewed sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions for this compound could not be located.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
There are no published X-ray crystallographic studies that define the single-crystal structure, confirm the absolute stereochemistry, or provide detailed solid-state structural parameters for this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment
No experimental or theoretical ECD studies for the stereochemical assignment of the enantiomers of this compound were found in the available literature.
Theoretical and Computational Studies of 7 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT can efficiently compute ground-state properties. For chromanol derivatives, DFT calculations, often using functionals like B3LYP or B3PW91, are employed to optimize the molecular geometry and predict electronic properties. d-nb.infoepstem.net Theoretical investigations of pharmaceutically active chromone (B188151) derivatives have utilized DFT to study molecular geometries, vibrational spectra, and electronic properties. d-nb.info These studies provide a foundation for understanding the structure-activity relationships of similar compounds.
The optimized geometry of 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol would reveal key bond lengths, bond angles, and dihedral angles. Based on studies of related chromone derivatives, the bond angles within the pyrone and benzene (B151609) rings are expected to be in close agreement with experimental values. d-nb.info
Table 1: Predicted Ground State Properties of this compound (Illustrative)
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Value | hartree |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can provide benchmark data, though at a greater computational cost.
Semi-empirical methods, like AM1, PM3, and ZINDO, offer a faster, albeit less accurate, approach. arxiv.org These methods are particularly useful for preliminary conformational analysis of large molecules or for screening large numbers of compounds. arxiv.org For instance, semi-empirical AM1 has been used to study the most stable conformer of derivatives of 1,4-benzodiazepine-2-ones. arxiv.org
Conformational Analysis and Energy Landscapes
The flexible dihydropyran ring in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them. The heterocyclic ring in a related compound, 2-hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one, was found to have a half-boat conformation. researchgate.net
By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped. This landscape reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Spectroscopic Parameter Prediction and Validation (NMR, IR, UV-Vis)
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.
NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net Theoretical and experimental chemical shifts are often correlated to assess the accuracy of the computational method. epstem.net
IR (Infrared): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can aid in the assignment of experimental IR bands. For related coumarin (B35378) derivatives, IR spectra have been used to identify characteristic functional group vibrations such as C=C, C-O-C, and C=O stretching. ijpcbs.com
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | List of predicted shifts |
| ¹³C NMR | Chemical Shift (δ) | List of predicted shifts |
| IR | Vibrational Frequencies (cm⁻¹) | List of key frequencies |
| UV-Vis | λmax (nm) | List of predicted absorptions |
Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. For related chromanols, the kinetics of antioxidative reactions have been studied, providing insight into their reaction mechanisms. researchgate.net
Transition state theory can be used to calculate reaction rate constants from the properties of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. For complex reactions, computational studies can help to distinguish between different possible pathways.
Molecular Dynamics Simulations for Solution Behavior
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in solution. MD simulations model the explicit interactions between the solute and solvent molecules over time.
For this compound, MD simulations could be used to study:
Solvation structure: How solvent molecules arrange themselves around the solute.
Conformational dynamics: The transitions between different conformers in solution.
Hydrogen bonding: The dynamics of hydrogen bonds between the hydroxyl group and solvent molecules. MD simulations have been used to validate the stability of ligand-protein complexes for other heterocyclic compounds, demonstrating the utility of this method in understanding biomolecular interactions. researchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Modeling
Computational Structure-Activity Relationship (SAR) modeling is a key technique in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity. For the chromane (B1220400) scaffold, which forms the core of this compound, these studies are crucial for optimizing lead compounds.
Detailed research into coumarin derivatives, which share the benzopyran core, has provided significant SAR insights. A study on 4-methylcoumarin (B1582148) derivatives as anticancer agents systematically evaluated the cytotoxic effects of various substitutions. nih.gov The findings indicated that 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were the most effective subgroup against several cancer cell lines. nih.gov Specifically, increasing the length of the n-alkyl chain at C3 enhanced cytotoxic activity, with an n-decyl chain showing the highest potency. nih.gov
Another comprehensive study focused on coumarin derivatives as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov This research established that the catechol group (vicinal dihydroxy substitution) on the benzene ring was a critical feature for inhibitory activity. The introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl group, at the C-4 position of 6,7-dihydroxycoumarin significantly enhanced its Mcl-1 inhibitory capacity. nih.gov Conversely, placing a hydrophilic group in the same position was detrimental to the inhibitory potency. nih.gov These findings highlight the importance of substituent effects at specific positions on the benzopyran ring system, providing a predictive framework for designing more potent molecules.
| Compound Scaffold | Substitution Position | Favorable Substituents for Activity | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 7,8-Dihydroxycoumarin | C3 | Long-chain alkyl groups (e.g., n-decyl) | Enhanced cytotoxicity against cancer cell lines (K562, LS180, MCF-7) | nih.gov |
| 6,7-Dihydroxycoumarin | C4 | Hydrophobic, electron-withdrawing groups (e.g., -CF3) | Potent inhibition of Mcl-1 protein | nih.gov |
| 6,7-Dihydroxycoumarin | C4 | Hydrophilic groups | Decreased Mcl-1 inhibitory potency | nih.gov |
| Coumarin Core | C6,C7 | Catechol (dihydroxy) group | Key feature for Mcl-1 inhibition | nih.gov |
Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as this compound, to the active site of a biological target, typically a protein.
Research on related chromane and chromone structures demonstrates the power of this approach. For instance, a series of gem-dimethylchroman-4-ol derivatives were evaluated as inhibitors of butyrylcholinesterase (BuChE), a target relevant to Alzheimer's disease. core.ac.uk Molecular docking studies provided insights into their mechanism of action, revealing stable interactions within the active site of the enzyme. core.ac.uk Similarly, a study on new chromane analogues synthesized from 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one used molecular docking to predict their anti-inflammatory potential by targeting the cyclooxygenase-2 (COX-2) enzyme. sciencescholar.us The results showed that certain derivatives achieved favorable docking scores, indicating a strong potential for COX-2 inhibition. sciencescholar.us
In the context of cancer research, molecular docking has been applied to various chromone derivatives. One study synthesized and evaluated 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as potential antileukemic agents by docking them against the Bcr-Abl oncogenic protein. nih.gov The docking scores, with binding energies ranging from -7.8 to -10.16 kcal/mol, helped identify the most promising inhibitors. nih.gov Another investigation focused on 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues as potential anti-prostate cancer agents, using molecular docking to model their interactions with the androgen receptor. mdpi.comresearchgate.net
| Compound Class | Biological Target | Software/Method | Key Finding | Reference |
|---|---|---|---|---|
| gem-Dimethylchroman-4-ols | Butyrylcholinesterase (BuChE) | Not Specified | Provided insights into the mixed inhibitory mechanism. | core.ac.uk |
| 2-(4-hydroxybenzyl) 3,5,7-trihydroxychroman-4-one (B11900739) analogues | Cyclooxygenase-2 (COX-2) | Molegro Virtual Docker (MVD) | Identified derivatives with high docking scores, suggesting good anti-inflammatory potential. | sciencescholar.us |
| 4H-Chromone-tetrahydropyrimidine derivatives | Bcr-Abl Oncogene | AutoDock 4, AutoDock Vina | Predicted binding energies identified potent potential inhibitors for leukemia. | nih.gov |
| 7-Methoxy-chromen-2-one analogues | Androgen Receptor (PDB: 3A49) | Not Specified | Identified compounds with high cytotoxicity against prostate cancer cell lines. | mdpi.comresearchgate.net |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening.
While no specific pharmacophore models for this compound were found, studies on related structures illustrate the utility of this method. In one study, researchers developed a pharmacophore model for triple uptake inhibitors based on a series of pyran and tetrahydrofuran (B95107) derivatives. nih.gov The model revealed that a 'folded' conformation and specific distances between aromatic features and a cationic nitrogen were crucial for balanced activity against dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov This model was then used to guide the synthesis of new, active analogues.
In another application, a combination of ligand-based and structure-based pharmacophore models was developed to find potential anticancer agents targeting COT kinase (Tpl2/MAP3K8). semanticscholar.org The generated pharmacophore consisted of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions within the kinase's binding site. This model was successfully used as a 3D query to screen several chemical databases (DrugBank, ZINC, etc.), leading to the identification of a potent hit compound. semanticscholar.org This demonstrates a typical workflow where a pharmacophore model serves as an effective filter to narrow down vast chemical libraries to a manageable number of promising candidates for further testing. semanticscholar.org
Mechanistic Investigations of Biological and Pharmacological Activities of 7 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol
Enzyme Inhibition and Activation Mechanisms
There is no specific information in the reviewed literature detailing the enzyme inhibition or activation mechanisms of 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. However, the broader class of benzopyran-4-ones has been shown to possess enzyme-inhibiting capabilities. nih.gov For instance, some benzopyran-4-one derivatives have been investigated for their potential to inhibit various kinases. nih.gov It is plausible that this compound could interact with specific enzymes, but without experimental data, any potential targets or mechanisms of inhibition or activation remain speculative.
Receptor Binding and Modulation of Cellular Responses
Direct studies on the receptor binding profile of this compound are not available. Research on other benzopyran derivatives has indicated potential interactions with cellular receptors. For example, certain novel 4-chromanone-derived compounds have been shown to interact with the abscisic acid (ABA) signaling pathway in plants, suggesting interactions with specific plant hormone receptors. nih.gov In the context of human cells, the potential for this compound to bind to and modulate cellular receptors is an area that requires investigation.
Intracellular Signaling Pathway Modulation
No studies were found that specifically elucidate the modulation of intracellular signaling pathways by this compound. However, related compounds have been shown to influence key signaling cascades. For example, essential oils containing other benzopyran derivatives have been observed to inhibit the NF-κB and MAPK signaling pathways in lipopolysaccharide-stimulated RAW264.7 cells, which are critical pathways in the inflammatory response. nih.gov Whether this compound exhibits similar activity is yet to be determined.
Antioxidant Mechanisms: Free Radical Scavenging and Oxidative Stress Reduction Pathways
While direct antioxidant studies on this compound are lacking, the antioxidant properties of the benzopyran scaffold are well-documented. For instance, a study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related pyranone, highlighted the crucial role of the hydroxyl group in its antioxidant activity. nih.govrsc.org The presence of a hydroxyl group in this compound suggests it may also possess antioxidant capabilities through mechanisms such as free radical scavenging. The general antioxidant activity of flavonoids and related phenolic compounds often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species.
Anti-inflammatory Mechanisms: Cytokine Modulation (e.g., IL-6, TNF-alpha)
There is no specific evidence regarding the anti-inflammatory mechanisms or cytokine modulation by this compound. However, research on other related molecules, such as luteolin (B72000) 7-methyl ether, has demonstrated the ability to inhibit the expression of pro-inflammatory cytokines like IL-4, IL-6, and TNF-α in cell models. nih.gov This suggests that compounds with a similar core structure may have the potential to exert anti-inflammatory effects by modulating cytokine production, though this is unconfirmed for the specific compound .
Antimicrobial Action Mechanisms: Cell Wall/Membrane Disruption and Growth Inhibition
The antimicrobial properties of this compound have not been specifically reported. However, various flavanones and chalcones derived from a similar benzopyran core have shown antibacterial and antifungal activities. researchgate.net For example, terpinen-4-ol, a monoterpene alcohol, has demonstrated antibacterial activity against Staphylococcus aureus, potentially by interfering with bacterial cell wall synthesis. nih.govdntb.gov.ua Essential oils from Ferula species, which contain various terpenes and other aromatic compounds, have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that related structural motifs can confer antimicrobial properties, but direct evidence for this compound is absent.
Investigation of Larvicidal and Antifeedant Mechanisms of Action
The potential larvicidal and antifeedant properties of this compound can be hypothesized based on the activities of structurally similar natural and synthetic compounds. The benzopyran framework is a common feature in many bioactive molecules, and its derivatives have demonstrated a range of effects on insects.
Potential Larvicidal Mechanisms:
The larvicidal activity of a compound like this compound could be exerted through several mechanisms, primarily targeting the nervous system or developmental processes of the larvae.
Neurotoxicity: One of the most common mechanisms for insecticides is the disruption of nerve function. This can occur through the inhibition of key enzymes such as acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the larva. The hydroxyl and methyl groups on the benzopyran ring could potentially interact with the active site of AChE.
Disruption of Ion Channels: The compound could also act on ion channels, such as sodium, potassium, or chloride channels, which are crucial for the generation and propagation of nerve impulses. By blocking or inappropriately activating these channels, the compound could disrupt normal neuronal activity, leading to paralysis and death.
Inhibition of Respiratory Enzymes: Another potential target is the mitochondrial respiratory chain. Inhibition of enzymes like NADH-coenzyme Q reductase or cytochrome c oxidase would disrupt cellular respiration, leading to a rapid depletion of ATP and subsequent larval mortality.
Potential Antifeedant Mechanisms:
Antifeedant compounds deter insects from feeding, leading to starvation and reduced growth and development. The mechanisms are often related to the compound's interaction with the insect's sensory systems.
Gustatory Repellence: The primary antifeedant mechanism is often the stimulation of specific chemoreceptors on the insect's mouthparts that perceive the compound as bitter or otherwise unpalatable. The structural features of this compound, including the aromatic ring and the hydrophilic alcohol group, could contribute to such interactions.
Post-Ingestive Effects: In some cases, a compound may not be immediately repellent but may cause negative physiological effects after ingestion, such as gut toxicity or metabolic disruption. The insect then learns to associate the taste or smell of the food with these negative consequences and avoids it in the future.
Stereochemical Influence on Biological Activity and Specificity
The this compound molecule contains a chiral center at the C4 position, where the hydroxyl group is attached. This means the compound can exist as two different stereoisomers (enantiomers): (R)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (S)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. The spatial arrangement of the atoms in these enantiomers is different, which can have a profound impact on their biological activity.
Biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral. This chirality often leads to stereospecific interactions, where one enantiomer of a compound fits much better into the target site than the other. This is often analogized to a left hand (the chiral molecule) fitting into a left glove (the chiral biological target) but not a right glove.
Expected Differences in Activity:
Potency: It is highly probable that the two enantiomers of this compound would exhibit different potencies in any of their biological activities. The enantiomer with the spatial arrangement that allows for optimal binding to the target protein will be the more active one (the eutomer), while the other enantiomer (the distomer) will be less active or even inactive.
Specificity: In some cases, different enantiomers can even interact with different biological targets, leading to different biological effects. For instance, one enantiomer might be responsible for the desired therapeutic or pesticidal effect, while the other might be associated with undesirable side effects.
Structure Activity Relationship Sar Studies of 7 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol Derivatives and Analogues
Systematic Structural Modifications of the Benzopyran Core
Systematic modifications of the benzopyran core of chroman-4-one derivatives, which are closely related to 7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, have been a key strategy in the exploration of their therapeutic potential. The chromane (B1220400) ring system is a common motif in natural products and has demonstrated significant pharmacological relevance, including in the context of neurodegenerative diseases. nih.gov
The synthesis of various substituted chroman-4-ones often begins with the reaction of appropriately substituted 2'-hydroxyacetophenones with aldehydes. researchgate.net This approach allows for the introduction of a wide range of substituents at various positions of the benzopyran core, enabling a thorough investigation of SAR. For instance, synthetic modifications have been successfully carried out at the 2-, 3-, 6-, and 8-positions of the chromone (B188151) and chroman-4-one scaffolds. organic-chemistry.org
One common strategy involves the synthesis of 3-substituted flavanones through a deaminative coupling reaction of 2'-hydroxyaryl ketones with amines, catalyzed by a cationic Ru-H complex. organic-chemistry.org Additionally, visible-light-mediated dual acylation of alkenes provides a pathway to construct 3-substituted chroman-4-ones via a radical tandem cyclization. organic-chemistry.org The ability to introduce diverse functionalities at different positions of the benzopyran ring is crucial for fine-tuning the biological activity of the resulting analogues.
Substituent Effects on Biological Activity at C-7 and Other Positions
The nature and position of substituents on the benzopyran ring play a critical role in determining the biological activity and selectivity of its derivatives. Studies on related chroman-4-one and benzopyran structures have provided valuable insights into these effects.
For instance, in a series of chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids designed as potential agents for Alzheimer's disease, substitutions on the benzopyran ring were found to be crucial for their inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). rsc.org Similarly, in the development of Sirtuin 2 (SIRT2) inhibitors based on the chroman-4-one scaffold, it was observed that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory potency. researchgate.net Specifically, a 6,8-dibromo-2-pentylchroman-4-one derivative emerged as a potent SIRT2 inhibitor. researchgate.net
In a different study on gem-dimethylchroman-4-amines, a methoxy (B1213986) group at the 8-position (8-OMe) resulted in the highest inhibitory activity against equine serum butyrylcholinesterase (eqBuChE), while an unsubstituted analogue and a 6-methyl substituted version showed moderate activity. nih.gov Furthermore, research on 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives for anticancer activity revealed that specific substitutions at the 3-position led to potent inhibitory action against PI3K and Akt-1 enzymes. acs.org
These findings underscore the importance of the substitution pattern around the benzopyran core in modulating the biological activity of its derivatives.
Table 1: Effect of Substituents on Biological Activity of Chroman-4-one Analogues
| Compound ID | Substituents | Biological Target | Activity (IC₅₀) | Reference |
| C10 | 7-(benzyloxy), 3-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene) | AChE / MAO-B | 0.58 µM / 0.41 µM | rsc.org |
| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | SIRT2 | 1.5 µM | researchgate.net |
| Chroman-4-amine (4b) | 8-OMe, 2,2-dimethyl | eqBuChE | 7.6 µM | nih.gov |
| Chroman-4-amine (4a) | 2,2-dimethyl | eqBuChE | 38 µM | nih.gov |
| Chroman-4-amine (4e) | 6-methyl, 2,2-dimethyl | eqBuChE | 52 µM | nih.gov |
Impact of C-4 Hydroxyl Group Modification on Activity
The hydroxyl group at the C-4 position of the this compound scaffold is a key functional group that can significantly influence the molecule's biological activity. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for modification, makes it a critical determinant in SAR studies.
In a different chemical system involving macrobicyclic Kdo donors, the protection of the C-4 hydroxyl group was found to significantly affect the reactivity of the molecule. nih.gov The introduction of a bulky triisopropylsilyl (TIPS) group boosted reactivity, while acyl protecting groups slowed it down. nih.gov This demonstrates that modifications at the C-4 position can have profound effects on the chemical properties and, by extension, the biological interactions of the molecule. The synthesis of 7-deoxy-epothilone D analogues also underscores the importance of the C7-hydroxyl functionality (analogous in position to C4 in some respects) in binding site interactions. shd-pub.org.rs
Development of Novel Heterocyclic Derivatives from the this compound Scaffold
The this compound scaffold serves as a versatile starting point for the synthesis of novel heterocyclic derivatives with potentially enhanced or altered biological activities. The fusion of additional heterocyclic rings to the benzopyran core can lead to compounds with unique three-dimensional shapes and electronic properties, which can result in improved interactions with biological targets.
One common approach involves the use of ortho-quinone methide (o-QM) intermediates generated from phenolic structures like flavanones. rsc.org These intermediates can undergo various reactions, including Michael additions and Diels-Alder reactions, to form fused-ring systems. rsc.org For instance, the aza-Michael addition of nitrogen-based nucleophiles like triazoles to o-QMs offers a method for constructing new C-N bonds and forming fused nitrogen-containing heterocycles. rsc.org
The synthesis of 7-amino-3a,4-dihydro-3H- rsc.orgbenzopyrano[4,3-c]isoxazole derivatives is another example of creating novel heterocyclic systems from a benzopyran core. nih.gov These compounds have shown potent activity as α2-adrenoceptor blockers and 5-HT reuptake inhibitors. nih.gov Similarly, the synthesis of furan-fused polyheterocyclic systems has been achieved from related starting materials. nih.gov The reactions of thiochroman-4-ones, which are sulphur analogues of chromanones, with various reagents can yield a wide array of fused heterocycles, including pyrazoles, imidazoles, and thiazoles. researchgate.net
Table 2: Examples of Heterocyclic Systems Derived from Benzopyran-related Scaffolds
| Starting Scaffold | Reagents/Reaction Type | Resulting Heterocyclic System | Reference |
| Flavanone (B1672756) | Mannich base, 3,5-dibromo-1,2,4-triazole | Fused triazole | rsc.org |
| Benzopyran | Nitrone cycloaddition | Benzopyrano[4,3-c]isoxazole | nih.gov |
| Thiochroman-4-one | Various reagents | Pyrazoles, Imidazoles, Thiazoles | researchgate.net |
| 6-Hydroxyflavanone | o-Quinone methide intermediate | Fused-ring flavanone analogues | rsc.org |
Chiral Recognition and Enantioselective Activity Differences
The C-4 carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.
The synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one have highlighted the importance of stereochemistry in this class of compounds. arxiv.org The study investigated the produced diastereomers, emphasizing the need to consider the three-dimensional structure of molecules in drug design. arxiv.org In a different context, the synthesis of chroman-fused tetralins as analogues of brazilin (B1667509) focused on achieving a cis-diastereoselective outcome, demonstrating the importance of controlling stereochemistry in the synthesis of complex molecules. nih.gov
Rational Design Principles for Next-Generation Analogues
The rational design of next-generation analogues of this compound is guided by the SAR data obtained from previous studies and an understanding of the target-ligand interactions at a molecular level. The goal is to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.
A key principle in the rational design of benzopyran-based compounds is the strategic placement of substituents to enhance interactions with the biological target. For example, in the design of novel chromenone derivatives as IL-5 inhibitors, it was found that a small substituent at position 4 of a phenyl ring, especially one with hydrogen bonding capability, provided a favorable contribution to activity. nih.gov
Structure-activity relationship studies on 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents indicated that regulating the electron density on an attached pyridine (B92270)/pyrimidine ring was a key factor in improving activity. nih.gov This highlights the importance of considering the electronic properties of substituents in the design of new analogues.
Emerging Research Applications of 7 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol
Role as a Synthetic Intermediate for Complex Molecule Synthesis
The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a foundational component in the multistep synthesis of more complex molecules. Researchers utilize the chroman skeleton as a starting point, modifying it through various chemical reactions to build intricate molecular architectures.
One synthetic strategy involves a stepwise carbon-to-oxygen swap in tetralins to produce the privileged chroman scaffold. chemrxiv.org This method, which increases the oxidation state at each stage, can transform tetralins into 1-tetralones and subsequently into seven-membered lactones, ultimately yielding a variety of chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.org This process of skeletal editing has been applied to the short formal synthesis of natural products like Heliannuol E. chemrxiv.org
Similarly, fluorinated benzopyran derivatives serve as key intermediates. For example, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a critical intermediate in the synthesis of Nebivolol, an antihypertensive agent. The synthesis involves a six-step process including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, starting from 4-fluorophenol.
The synthesis of 3-formylchromones with condensed 2-oxopyrane rings demonstrates another application. This approach relies on creating suitable acetyl derivatives which then undergo a Vilsmeier-Haack double formylation to produce the target 3-formylchromones in high yields. These intermediates are valuable for creating a diverse range of substituted benzopyran compounds.
Utilization as a Scaffold for Pre-Clinical Drug Discovery Programs
The benzopyran structure is often described as a "privileged scaffold" in medicinal chemistry and drug discovery. acs.org This is due to its ability to bind to a variety of biological targets, making it a valuable template for designing novel therapeutic agents with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. acs.org
In the context of oncology, derivatives of the benzopyran core are actively being investigated. For instance, a series of 22 derivatives of 7-hydroxy-4-methyl-3-substituted benzopyran-2-one were designed, synthesized, and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Several of these synthesized compounds showed potent inhibitory action against PI3K and Akt-1 enzymes, identifying them as promising candidates for breast cancer treatment. In other studies, novel dihydropyrazole derivatives linked to a 2H-chromen structure were synthesized and screened for antiproliferative activity, with some compounds showing strong inhibitory effects against the HepG2 human liver cancer cell line. rsc.org
Beyond cancer research, the chroman scaffold is used to develop agents for other therapeutic areas. Five new benzopyran derivatives were isolated from an endophytic fungus and evaluated for a range of bioactivities, with some showing potential for stimulating glucose uptake in adipocytes. nih.gov
Exploration in Materials Science for Specialty Chemical Development
In materials science and specialty chemical development, the focus lies on creating molecules with unique properties for specific, non-pharmaceutical applications. The synthesis of highly functionalized benzopyran derivatives represents a key aspect of this field. The creation of these tailored molecules is an end in itself, providing novel chemical entities for further research and development.
An example of this is the synthesis of various 3-formylchromones, including those with condensed 2-oxopyrane rings. The development of synthetic methods to produce these specific aldehydes, which can then be used in further chemical reactions, is a form of specialty chemical development.
Furthermore, the ability to perform "skeletal editing" on complex molecules to transform them into diverse chroman derivatives showcases the creation of unique chemical matter. chemrxiv.org A stepwise process starting from tetralins can be used to generate a library of chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.org These transformations provide access to a range of chroman-based specialty chemicals that would otherwise be difficult to synthesize, opening avenues for new material applications.
Applications in Agrochemistry and Crop Protection Research
The benzopyran scaffold is gaining recognition as a valuable structure in the discovery of new agricultural chemicals. acs.org A systematic review of benzopyran derivatives highlighted their potential in developing compounds with antiviral, herbicidal, antibacterial, fungicidal, insecticidal, and nematicidal activities. acs.org Natural products containing this scaffold, such as osthole (B1677514) and coumarin (B35378), often serve as the starting point for the design of new pesticides. acs.org
In the search for new herbicides, analogs of cinmethylin (B129038), a compound containing a 1,4-cineole (B1204204) structure, have been synthesized and tested. nih.gov Research into C5-substituted cinmethylin analogs found that introducing electron-withdrawing groups on the benzyl (B1604629) ether at the C2 position, or adding ketone, fluorine, and methoxy (B1213986) groups at the C5 position, resulted in excellent herbicidal activity. nih.gov
Other research has focused on synthesizing novel p-menthane (B155814) type secondary amines and evaluating their post-emergence herbicidal activities against weeds like barnyard grass and rape. rsc.org Several of these derivatives demonstrated herbicidal effects equivalent to or greater than commercial herbicides such as diuron (B1670789) or glyphosate, indicating their potential as botanical herbicides for future weed control strategies. rsc.org
Research Findings Summary
Mentioned Chemical Compounds
Future Perspectives and Uncharted Research Directions
Development of Novel, Highly Efficient Synthetic Routes for 7-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol and its Analogues
The synthesis of this compound is foundational to any future research. While direct synthetic procedures for this specific molecule are not extensively documented in publicly available literature, established methods for analogous structures provide a clear path forward.
A primary and straightforward approach involves the reduction of the corresponding ketone, 7-methyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 7-methyl-4-chromanone). This reduction can be readily achieved using standard reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent like methanol. nih.gov The precursor, 7-methyl-4-chromanone, can be synthesized through various established routes for chroman-4-ones. One such method is the intramolecular cyclization of a corresponding phenoxypropionic acid derivative, which can be prepared from m-cresol (B1676322).
Future synthetic research could focus on developing more efficient and stereoselective methods. For instance, asymmetric reduction of 7-methyl-4-chromanone could yield enantiomerically pure (R)- and (S)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. This is particularly relevant as the biological activity of chiral molecules often resides in a single enantiomer.
Furthermore, the development of one-pot synthetic strategies starting from readily available precursors would be highly desirable for generating a library of analogues for structure-activity relationship (SAR) studies. Cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions represent a modern approach to constructing ester-functionalized chroman-4-ones, which could be adapted for the synthesis of 7-methyl substituted precursors. mdpi.com
Discovery of Novel Biological Targets and Mechanisms of Action
The biological targets of this compound are currently unknown, presenting a significant opportunity for discovery. The broader class of chroman-4-ones and related structures have been shown to interact with a variety of biological targets, offering clues for future investigations.
For instance, substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases such as neurodegenerative disorders. acs.orgnih.govnih.gov Interestingly, a study on SIRT2 inhibitors found that a 7-fluoro substituted chroman-4-one exhibited only weak inhibitory activity, suggesting that substitution at the 7-position may not be optimal for this particular target. acs.org This highlights the need for broad screening against a panel of targets to identify the unique biological space that this compound may occupy.
Other potential target classes for chroman derivatives include pteridine (B1203161) reductase 1 (PTR1), a target for anti-parasitic agents, and the hypoxia-inducible factor-1 (HIF-1) pathway, which is relevant in cancer. nih.govnih.gov Furthermore, some chroman derivatives have shown potential as inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), enzymes relevant to Alzheimer's disease. core.ac.uk
Future research should involve high-throughput screening of this compound and its analogues against a diverse range of biological targets, including enzymes, receptors, and ion channels. Once a primary target is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Predictive models can be built using existing data from libraries of other chroman derivatives to forecast the potential biological activities and physicochemical properties of this compound and its novel analogues. nih.gov These models can help prioritize which analogues to synthesize and test, saving significant time and resources. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to refine the design of more potent and selective compounds. nih.gov
Furthermore, generative AI models can be employed for the de novo design of novel chroman-4-ol analogues with desired properties. These models can explore a vast chemical space to propose new structures that are likely to be active against a specific biological target. By integrating AI and ML into the research workflow, the design-make-test-analyze cycle can be significantly expedited. youtube.com
Advanced In Vitro and Mechanistic Studies for Comprehensive Biological Profiling
A comprehensive in vitro biological profile is essential to understand the therapeutic potential of this compound. This goes beyond initial target identification and involves a battery of assays to characterize its cellular and molecular effects.
Future research should include a thorough evaluation of the compound's effects on various cell lines, including cancer cell lines and primary cells relevant to specific diseases. Assays to measure cell proliferation, apoptosis, and cell cycle progression will provide insights into its cellular activity. nih.gov
Mechanistic studies will be critical to elucidate the downstream effects of target engagement. This could involve techniques such as Western blotting to measure changes in protein expression, qPCR to assess changes in gene expression, and reporter gene assays to monitor the activity of specific signaling pathways. For example, if the compound is found to inhibit a particular kinase, further studies would be needed to confirm its mode of inhibition (e.g., competitive, non-competitive) and its effects on downstream phosphorylation events.
Exploration of Metabolite and Degradation Pathways within Research Contexts
Understanding the metabolic fate and stability of a compound is crucial in early-stage drug discovery. For this compound, both its metabolism and its chemical degradation pathways are uncharted territory.
In vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) will be necessary to identify potential metabolites. The methyl group on the aromatic ring and the hydroxyl group are likely sites of metabolic modification. For instance, the methyl group could undergo oxidation to a hydroxymethyl group and further to a carboxylic acid. The chroman ring itself could also be subject to hydroxylation or other modifications. The involvement of specific cytochrome P450 (CYP) enzymes in its metabolism should also be investigated. nih.gov
Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic) will be essential to understand the chemical stability of the molecule and to identify its major degradation products. pharmacy180.comrsc.org Common degradation pathways for compounds with similar functional groups include hydrolysis and oxidation. pharmacy180.com This information is vital for determining appropriate storage conditions and for developing stable formulations for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
